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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the charge
carrier mobility of 2,7-bis(triisopropylsilylethynyl)tetrabenzo[a,c,e,g]cyclooctatetraene (TIPS-
TAP), an organic semiconductor of interest for various electronic applications. The charge
carrier mobility, a key parameter governing device performance, can be determined using
several techniques. This note will focus on the most common methods: Field-Effect Transistor
(FET), Space-Charge-Limited Current (SCLC), and Time-of-Flight (ToF) measurements.

Data Presentation

Quantitative data for the charge carrier mobility of TIPS-TAP is emerging. The following table
summarizes available data and provides comparative values for the related, and more
extensively studied, molecule TIPS-pentacene.
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TIPS-Pentacene ) ~0.8 - 4.6[3] and sensitive to
Transistor (FET) reported )
processing
conditions.
Time-of-Flight Measures bulk
TIPS-Pentacene ~1073[3] Not Reported -
(ToF) mobility.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible charge

carrier mobility measurements. Below are methodologies for the key techniques.

Field-Effect Transistor (FET) Measurement

This is the most common technique for characterizing thin-film transistors and extracting

charge carrier mobility.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

e Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon
dioxide (SiOz2) layer (typically 200-300 nm) acting as the gate dielectric. Clean the substrate
sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes
each. Dry the substrate with a stream of nitrogen gas.
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o Surface Treatment: To improve the interface quality, treat the SiO2 surface with a self-
assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or
hexamethyldisilazane (HMDS). This is typically done by vapor deposition or spin-coating.

» Organic Semiconductor Deposition: Prepare a solution of TIPS-TAP in a suitable organic
solvent (e.g., toluene, chlorobenzene). Deposit a thin film of TIPS-TAP onto the treated
substrate using a solution-based technique like spin-coating, drop-casting, or solution
shearing. The choice of solvent and deposition technique significantly influences the film
morphology and, consequently, the charge carrier mobility.

e Annealing: Anneal the TIPS-TAP film to improve crystallinity and remove residual solvent.
The annealing temperature and duration should be optimized for the specific material and
solvent used.

e Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically
Gold) through a shadow mask using thermal evaporation. The channel length (L) and width
(W) are defined by the shadow mask geometry.

Measurement Protocol:

o Place the fabricated device in a probe station, preferably under an inert atmosphere (e.qg.,
nitrogen or argon) to minimize degradation from air and moisture.

o Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

o Output Characteristics: Measure the drain current (Id) as a function of the drain-source
voltage (Vds) for various constant gate-source voltages (Vgs).

o Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source
voltage (Vgs) at a constant, high drain-source voltage (Vds) to ensure operation in the
saturation regime.

Data Analysis:

The charge carrier mobility in the saturation regime can be calculated from the transfer
characteristics using the following equation:
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d=pE*Ci*W)/(2*L)*(Vgs - Vth)?
where:

Id is the drain current

M is the charge carrier mobility

Ci is the capacitance per unit area of the gate dielectric

W is the channel width

L is the channel length

Vgs is the gate-source voltage

Vth is the threshold voltage

By plotting the square root of Id versus Vgs, the mobility (u) can be extracted from the slope of
the linear region.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility of a material in a diode-like device
structure.

Device Fabrication (Hole-Only or Electron-Only Device):

e Substrate: Use a pre-patterned indium tin oxide (ITO) coated glass substrate as the bottom
electrode.

» Hole/Electron Injection Layer: Deposit a layer to facilitate the injection of a single type of
charge carrier. For a hole-only device, a layer of PEDOT:PSS is commonly used. For an
electron-only device, a low work function metal like calcium or a layer of ZnO can be
employed.

e Organic Semiconductor Deposition: Deposit a relatively thick film (typically > 100 nm) of
TIPS-TAP onto the injection layer.
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o Top Electrode: Deposit a top electrode that selectively collects the injected charge carrier.
For a hole-only device, a high work function metal like gold or silver is used. For an electron-
only device, a low work function metal like aluminum or calcium is used.

Measurement Protocol:

o Connect the top and bottom electrodes to a source-measure unit.

e Apply a voltage ramp and measure the resulting current density (J) in the dark.

Data Analysis:

In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:

J=(9/8) * g0 * & * P * (VEIR)

where:

J is the current density

€o is the permittivity of free space

&r is the relative permittivity of the organic semiconductor

d is the charge carrier mobility

V is the applied voltage

d is the thickness of the organic film

By plotting J versus V2 on a log-log scale, a region with a slope of 2 should be observed, from
which the mobility can be extracted.

Time-of-Flight (ToF) Measurement

The ToF technique directly measures the time it takes for charge carriers to travel across a
known thickness of the material under an applied electric field.

Sample Preparation:
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e Prepare a thick, uniform film or a single crystal of TIPS-TAP.

« Sandwich the material between two electrodes, one of which must be semi-transparent to
allow for photoexcitation.

Measurement Protocol:

o Apply a DC voltage across the sample.

o A short pulse of light (typically from a laser) with a photon energy greater than the bandgap
of TIPS-TAP is directed through the semi-transparent electrode, creating a sheet of charge
carriers near this electrode.

e The applied electric field causes these charge carriers to drift towards the opposite
electrode.

e The transient photocurrent is measured as a function of time using a fast oscilloscope.

Data Analysis:

The transit time (tT) is the time it takes for the charge carriers to traverse the sample. It is
typically identified as a "kink" in the photocurrent transient when plotted on a log-log scale. The
mobility is then calculated using:

b=d2/ (V*tT)

where:

M is the charge carrier mobility

d is the sample thickness

V is the applied voltage

tT is the transit time

Visualizations

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b14037076/docs?utm_src=pdf-body#measuring-the-charge-carrier-mobility-of-tips-tap-an-application-note
https://www.benchchem.com/product/b14037076/docs?utm_src=pdf-body#measuring-the-charge-carrier-mobility-of-tips-tap-an-application-note
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14037076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Measurement Data Analysis
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Workflow for FET-based charge carrier mobility measurement.

Device Fabrication Measurement Data Analysis
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Workflow for SCLC-based charge carrier mobility measurement.

Sample Preparation Measurement Data Analysis
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Workflow for ToF-based charge carrier mobility measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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